Cas no 2172204-58-7 (2,6-dimethyl-4-4-(1-methylcyclopropyl)phenylpiperidine)

2,6-dimethyl-4-4-(1-methylcyclopropyl)phenylpiperidine 化学的及び物理的性質
名前と識別子
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- 2,6-dimethyl-4-4-(1-methylcyclopropyl)phenylpiperidine
- EN300-1477805
- 2172204-58-7
- 2,6-dimethyl-4-[4-(1-methylcyclopropyl)phenyl]piperidine
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- インチ: 1S/C17H25N/c1-12-10-15(11-13(2)18-12)14-4-6-16(7-5-14)17(3)8-9-17/h4-7,12-13,15,18H,8-11H2,1-3H3
- InChIKey: KAPAHCIJSFGBOQ-UHFFFAOYSA-N
- SMILES: N1C(C)CC(C2C=CC(=CC=2)C2(C)CC2)CC1C
計算された属性
- 精确分子量: 243.198699802g/mol
- 同位素质量: 243.198699802g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 18
- 回転可能化学結合数: 2
- 複雑さ: 276
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.4
- トポロジー分子極性表面積: 12Ų
2,6-dimethyl-4-4-(1-methylcyclopropyl)phenylpiperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1477805-0.5g |
2,6-dimethyl-4-[4-(1-methylcyclopropyl)phenyl]piperidine |
2172204-58-7 | 0.5g |
$1207.0 | 2023-05-26 | ||
Enamine | EN300-1477805-2.5g |
2,6-dimethyl-4-[4-(1-methylcyclopropyl)phenyl]piperidine |
2172204-58-7 | 2.5g |
$2464.0 | 2023-05-26 | ||
Enamine | EN300-1477805-5.0g |
2,6-dimethyl-4-[4-(1-methylcyclopropyl)phenyl]piperidine |
2172204-58-7 | 5g |
$3645.0 | 2023-05-26 | ||
Enamine | EN300-1477805-5000mg |
2,6-dimethyl-4-[4-(1-methylcyclopropyl)phenyl]piperidine |
2172204-58-7 | 5000mg |
$3479.0 | 2023-09-28 | ||
Enamine | EN300-1477805-500mg |
2,6-dimethyl-4-[4-(1-methylcyclopropyl)phenyl]piperidine |
2172204-58-7 | 500mg |
$1152.0 | 2023-09-28 | ||
Enamine | EN300-1477805-1.0g |
2,6-dimethyl-4-[4-(1-methylcyclopropyl)phenyl]piperidine |
2172204-58-7 | 1g |
$1256.0 | 2023-05-26 | ||
Enamine | EN300-1477805-0.25g |
2,6-dimethyl-4-[4-(1-methylcyclopropyl)phenyl]piperidine |
2172204-58-7 | 0.25g |
$1156.0 | 2023-05-26 | ||
Enamine | EN300-1477805-0.05g |
2,6-dimethyl-4-[4-(1-methylcyclopropyl)phenyl]piperidine |
2172204-58-7 | 0.05g |
$1056.0 | 2023-05-26 | ||
Enamine | EN300-1477805-100mg |
2,6-dimethyl-4-[4-(1-methylcyclopropyl)phenyl]piperidine |
2172204-58-7 | 100mg |
$1056.0 | 2023-09-28 | ||
Enamine | EN300-1477805-2500mg |
2,6-dimethyl-4-[4-(1-methylcyclopropyl)phenyl]piperidine |
2172204-58-7 | 2500mg |
$2351.0 | 2023-09-28 |
2,6-dimethyl-4-4-(1-methylcyclopropyl)phenylpiperidine 関連文献
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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6. Back matter
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7. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
2,6-dimethyl-4-4-(1-methylcyclopropyl)phenylpiperidineに関する追加情報
Professional Introduction to Compound with CAS No. 2172204-58-7 and Product Name: 2,6-dimethyl-4-4-(1-methylcyclopropyl)phenylpiperidine
The compound identified by the CAS number 2172204-58-7 and the product name 2,6-dimethyl-4-4-(1-methylcyclopropyl)phenylpiperidine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in medicinal chemistry and drug development. The unique structural features of this molecule, particularly its 2,6-dimethyl substitution pattern and the presence of a 1-methylcyclopropyl side chain, contribute to its distinctive chemical properties and biological activities.
Recent research in the domain of pharmacological compounds has highlighted the importance of piperidine derivatives in the development of novel therapeutic agents. Piperidine scaffolds are known for their ability to enhance binding affinity and selectivity when incorporated into drug molecules. The specific modification of the phenyl ring with a 1-methylcyclopropyl group in 2,6-dimethyl-4-4-(1-methylcyclopropyl)phenylpiperidine introduces a rigid structure that can improve the compound's interaction with biological targets. This feature is particularly valuable in the design of small-molecule drugs where precise molecular interactions are critical for efficacy.
The 2,6-dimethyl substituents on the phenyl ring further contribute to the compound's chemical profile by increasing its lipophilicity and stability. These modifications can influence solubility, metabolic pathways, and overall bioavailability, which are crucial factors in drug development. The combination of these structural elements makes 2,6-dimethyl-4-4-(1-methylcyclopropyl)phenylpiperidine a promising candidate for further investigation in various therapeutic areas.
In the context of current pharmaceutical research, there is a growing interest in developing compounds that exhibit dual or multi-target interactions. The structural complexity of 2,6-dimethyl-4-4-(1-methylcyclopropyl)phenylpiperidine suggests that it may interact with multiple biological receptors or enzymes simultaneously. This capability could lead to more comprehensive therapeutic effects with potentially fewer side effects compared to traditional monotherapy approaches. Studies have begun to explore its interactions with enzymes and receptors involved in neurological disorders, cardiovascular diseases, and inflammatory conditions.
The synthesis of 2,6-dimethyl-4-4-(1-methylcyclopropyl)phenylpiperidine involves sophisticated organic chemistry techniques that highlight the precision required in pharmaceutical manufacturing. The introduction of the 1-methylcyclopropyl group requires careful control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have enabled chemists to produce such complex molecules more efficiently, reducing costs and improving scalability for potential clinical applications.
Evaluation of the pharmacokinetic properties of 2,6-dimethyl-4-4-(1-methylcyclopropyl)phenylpiperidine is essential for understanding its behavior within biological systems. Preliminary studies indicate that this compound exhibits favorable pharmacokinetic profiles, including reasonable absorption, distribution, metabolism, and excretion (ADME) characteristics. These findings are encouraging for further development as they suggest that the compound may achieve therapeutic levels in vivo without significant toxicity or adverse effects.
The potential therapeutic applications of 2,6-dimethyl-4-4-(1-methylcyclopropyl)phenylpiperidine are broad and warrant further exploration. Research is ongoing into its efficacy against various diseases, with particular focus on neurological disorders where piperidine derivatives have shown promise. Additionally, its structural features may make it suitable for addressing other conditions such as pain management and central nervous system (CNS) disorders. The compound's ability to modulate multiple targets could lead to innovative treatment strategies that overcome limitations associated with existing therapies.
As research continues to uncover new insights into the mechanisms of action of this compound, collaborations between chemists, biologists, and clinicians will be crucial for translating laboratory findings into clinical practice. The development pipeline for novel pharmaceuticals requires interdisciplinary efforts to optimize efficacy while ensuring safety and regulatory compliance. The unique properties of 2,6-dimethyl-4-4-(1-methylcyclopropyl)phenylpiperidine position it as a valuable asset in this ongoing effort.
Future directions in the study of this compound may include exploring its potential as an intermediate in larger synthetic schemes or investigating novel derivatives that enhance its biological activity further. The flexibility inherent in its structure allows for modifications that could fine-tune its pharmacological properties for specific applications. By leveraging cutting-edge synthetic techniques and computational modeling tools, researchers can accelerate the discovery process and bring new treatments to patients more quickly.
In conclusion,2,6-dimethyl-4-4-(1-methylcyclopropyl)phenylpiperidine (CAS No. 2172204-58-7) represents a significant advancement in pharmaceutical chemistry with promising applications across multiple therapeutic areas. Its unique structural features contribute to its potential as a lead compound for drug development efforts aimed at addressing complex diseases through innovative molecular interactions.
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